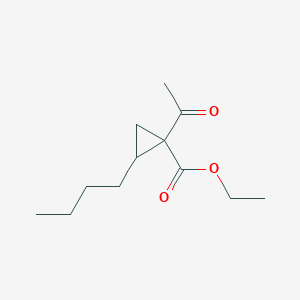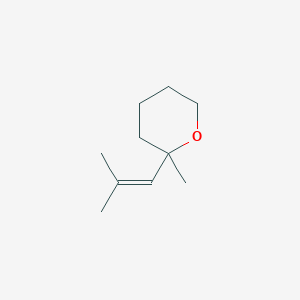
Methanetetrayltetrakis(dimethylsilanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanetetrayltetrakis(dimethylsilanol) is a silicon-based compound with the chemical formula C_5H_16O_4Si_4. It is a member of the silanol family, which are compounds containing silicon-oxygen-hydrogen bonds. Silanols are known for their unique properties and are widely used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Methanetetrayltetrakis(dimethylsilanol) can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the following steps:
-
Hydrolysis of Chlorosilanes: : Chlorosilanes react with water to form silanols and hydrochloric acid. For example: [ \text{R}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{R}_3\text{SiOH} + \text{HCl} ] In this case, the chlorosilane used is tetrachlorosilane (SiCl_4), which undergoes hydrolysis to form methanetetrayltetrakis(dimethylsilanol).
-
Reaction Conditions: : The reaction is typically carried out under controlled conditions to ensure complete hydrolysis. The use of a catalyst, such as a metal catalyst, can enhance the reaction rate.
Industrial Production Methods
Industrial production of methanetetrayltetrakis(dimethylsilanol) involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity. The reaction is conducted in a controlled environment to prevent contamination and ensure consistent product quality.
化学反応の分析
Types of Reactions
Methanetetrayltetrakis(dimethylsilanol) undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes. The oxidation process involves the removal of hydrogen atoms and the formation of Si-O-Si bonds.
Reduction: Silanols can be reduced to form silanes. This reaction typically involves the use of reducing agents such as hydrosilanes.
Substitution: Silanols can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and potassium permanganate. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as triethylsilane (TES) and polymethylhydrosiloxane (PMHS) are commonly used. The reaction conditions vary depending on the desired product.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reaction conditions are optimized to achieve high selectivity and yield.
Major Products Formed
Oxidation: The major products are siloxanes, which have applications in various industries.
Reduction: The major products are silanes, which are used in the synthesis of other silicon-based compounds.
Substitution: The major products depend on the substituent introduced. Common products include alkylsilanes and halogenated silanes.
科学的研究の応用
Methanetetrayltetrakis(dimethylsilanol) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds. Its unique properties make it valuable in the development of new materials.
Biology: Silanols have been studied for their potential use in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research has explored the use of silanols in the development of medical devices and implants due to their biocompatibility.
Industry: Methanetetrayltetrakis(dimethylsilanol) is used in the production of silicone-based materials, which have applications in electronics, coatings, and adhesives.
作用機序
The mechanism of action of methanetetrayltetrakis(dimethylsilanol) involves its interaction with various molecular targets. The compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, silanols can interact with proteins and other biomolecules, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
Trimethylsilanol: A simpler silanol with the formula (CH_3)_3SiOH.
Diphenylsilanediol: A silanediol with the formula (C_6H_5)_2Si(OH)_2.
Tetramethylsilane: A silane with the formula (CH_3)_4Si.
Uniqueness
Methanetetrayltetrakis(dimethylsilanol) is unique due to its tetrafunctional silanol structure, which provides multiple reactive sites. This makes it highly versatile in various chemical reactions and applications. Its ability to form stable siloxane bonds also distinguishes it from simpler silanols.
特性
CAS番号 |
91621-67-9 |
|---|---|
分子式 |
C9H28O4Si4 |
分子量 |
312.66 g/mol |
IUPAC名 |
hydroxy-dimethyl-[tris[hydroxy(dimethyl)silyl]methyl]silane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,10)9(15(3,4)11,16(5,6)12)17(7,8)13/h10-13H,1-8H3 |
InChIキー |
PXOAOMDIUPAUCE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C([Si](C)(C)O)([Si](C)(C)O)[Si](C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
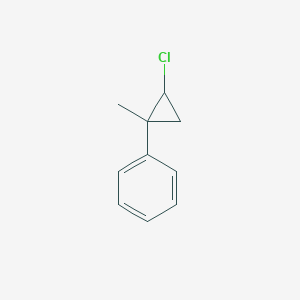
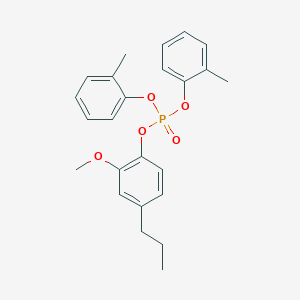

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
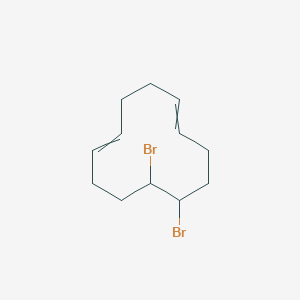

![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
